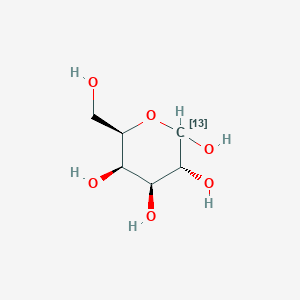

D-Galactose-3-d

Vue d'ensemble

Description

D-Galactose is a monosaccharide used as a component of the galactosyltransferase labeling buffer . The deficiency of galactosyl-1-phosphate uridyltransferase causes an error in galactose metabolism known as galactosemia, increasing the galactose levels in the blood . It is composed of galactose and glucose subunits .

Synthesis Analysis

D-Galactose can be synthesized through various methods. One such method involves the diastereoselective synthesis of the Borylated d-Galactose Monosaccharide 3-Boronic-3-Deoxy-d-Galactose . Another method involves the fermentative synthesis of D-allose from D-glucose through izumoring cascade epimerization .

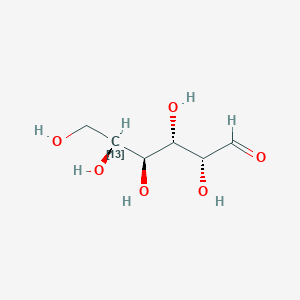

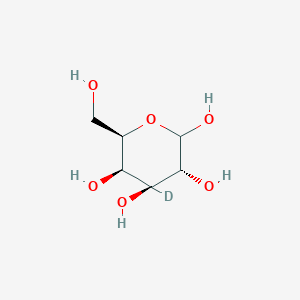

Molecular Structure Analysis

D-Galactose is a C4 epimer of glucose . It exists in aqueous solution in two predominant α and β -pyranose forms . Its molecular formula is C6H12O6 .

Chemical Reactions Analysis

D-Galactose can participate in various chemical reactions. For instance, it can react with reagents to form different products . It is also involved in the Maillard browning reaction .

Physical And Chemical Properties Analysis

D-Galactose is a white crystalline solid . It is easily soluble in water (solubility, 215 g/100 mL at 25 °C) and slightly soluble in ethanol and glycerol . Its melting point ranges from 133 °C to 170 °C .

Applications De Recherche Scientifique

Drug Delivery

Field

Pharmaceuticals and Biomedicine

Application

D-galactose has been investigated as a powerful scaffold for drug delivery due to its distinctive properties and interactions with specific cell receptors . It functions as a ligand to selectively target cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells .

Method

The direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells .

Results

This method has shown to improve the efficiency of drug delivery, thereby potentially increasing the effectiveness of the treatment .

Diagnostics

Field

Medical Diagnostics

Application

Galactose has been found to be useful in diagnostics . Diagnostic tests based on galactose, such as the galactose elimination capacity test, are utilized to evaluate liver function and assess liver disease as well as hepatic functional reserve .

Method

These diagnostic tests typically involve the administration of a galactose-based compound and monitoring its elimination from the body .

Results

These tests have proven to be effective in assessing liver function and disease .

Boron Neutron Capture Therapy (BNCT)

Field

Cancer Therapy

Application

D-galactose has been used in the synthesis of a new class of BNCT agents .

Method

An efficient two-step protocol was developed to completely diastereoselectively access a diethanolamine (DEA) boronate ester derivative of monosaccharide D-galactose .

Results

This protocol allows expedited and greener access to a new class of BNCT agents with a desirable toxicity profile .

Aging Research

Field

Biomedical Research

Application

D-galactose has been used to induce accelerated aging in animal models, which can be useful for studying the mechanisms of aging and potential anti-aging interventions .

Method

A moderate administration of D-galactose can develop a safe aging model of rodent within a short time to screen anti-aging drugs for neurodegenerative disorders including memory impairment .

Results

This model has been shown to cause deficits in behaviors, neuro, and biochemistry similar to natural aging .

Biofuel Production

Field

Bioengineering and Environmental Science

Application

D-galactose can be converted into biofuels through microbial fermentation .

Method

Innovative methods in the pretreatment process and technological development in the fermentation process have been used to convert galactose-rich biomass into biofuels .

Results

This approach has shown promise for sustainable biofuel production from macroalgae .

Erythrocyte Aging Research

Field

Hematology

Application

In vitro application of D-galactose is useful to model early aging in human erythrocytes .

Method

The assessment of Band 3 protein ion transport function is a sensitive tool to monitor aging development .

Results

D-galactose leads to Hemoglobin glycation and produces substantial changes on the endogenous antioxidant .

Theranostics

Application

D-galactose has been investigated as a powerful scaffold for theranostics due to its distinctive properties and interactions with specific cell receptors . Theranostic agents based on galactose can be designed by combining drug delivery and diagnostic capabilities .

Results

Low-Calorie Sweetener Production

Field

Food Science and Technology

Application

D-galactose can be converted into D-tagatose, a promising low-calorie alternative to sugar .

Method

L-arabinose isomerase is a tool for bioconversion of D-galactose to D-tagatose .

Results

This approach has shown promise for the production of low-calorie sweeteners .

Biomass Fuel Production

Application

D-galactose can be used as a raw material for biomass fuel production .

Propriétés

IUPAC Name |

(3R,4S,5R,6R)-4-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-FYEWKVIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@]1([C@H]([C@H](OC([C@@H]1O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Galactose-3-d | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

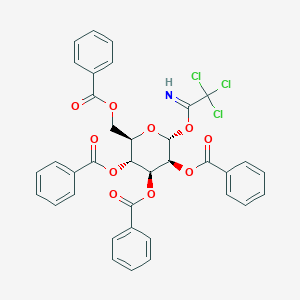

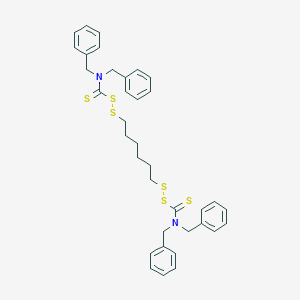

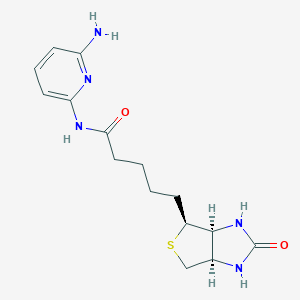

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[(Diphenylphosphoryl)methyl] ethanethioate](/img/structure/B118577.png)